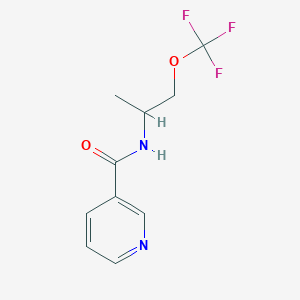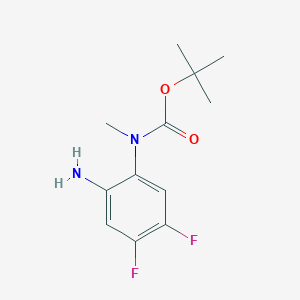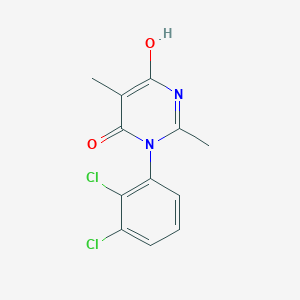
3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one is a synthetic organic compound characterized by its pyrimidinone core structure substituted with a dichlorophenyl group and hydroxyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorophenylamine and acetylacetone.
Cyclization Reaction: The reaction proceeds through a cyclization process where the 2,3-dichlorophenylamine reacts with acetylacetone under acidic or basic conditions to form the pyrimidinone core.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Methylation: The final step involves the methylation of the pyrimidinone ring, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce the pyrimidinone ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,3-Dichlorophenyl)-2,5-dimethylpyrimidin-4-one.
Reduction: Formation of 3-(2,3-Dichlorophenyl)-2,5-dimethylpyrimidin-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological effects.
類似化合物との比較
Similar Compounds
2,3-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.
2,4-Dichlorophenol: Another chlorinated phenol with different substitution patterns.
2,5-Dichlorophenol: Similar to 2,3-Dichlorophenol but with chlorine atoms in different positions.
Uniqueness
3-(2,3-Dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and biological properties. Its combination of dichlorophenyl, hydroxyl, and methyl groups makes it a versatile compound for various applications.
特性
分子式 |
C12H10Cl2N2O2 |
|---|---|
分子量 |
285.12 g/mol |
IUPAC名 |
3-(2,3-dichlorophenyl)-6-hydroxy-2,5-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-11(17)15-7(2)16(12(6)18)9-5-3-4-8(13)10(9)14/h3-5,17H,1-2H3 |
InChIキー |
ZZFALDRYAYQAJX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N(C1=O)C2=C(C(=CC=C2)Cl)Cl)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15051914.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B15051918.png)
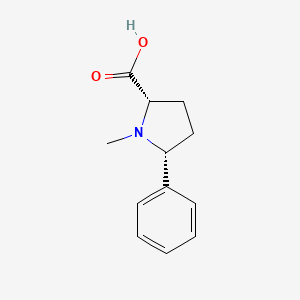
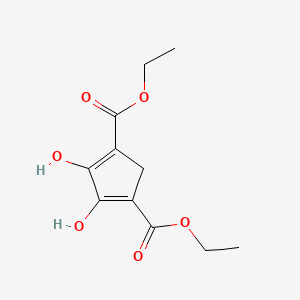
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
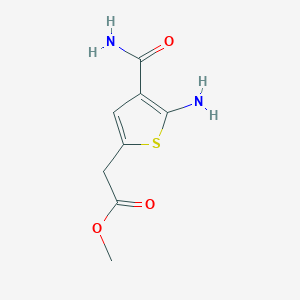
![3-Bromo-7-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051946.png)
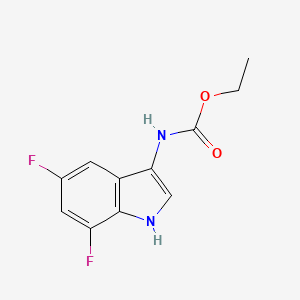
![{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid](/img/structure/B15051959.png)
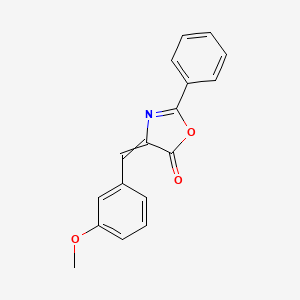
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
